molecular formula C17H18Cl2N2O2 B4638331 [4-(3,4-DICHLOROBENZYL)PIPERAZINO](5-METHYL-2-FURYL)METHANONE

[4-(3,4-DICHLOROBENZYL)PIPERAZINO](5-METHYL-2-FURYL)METHANONE

Cat. No.: B4638331
M. Wt: 353.2 g/mol
InChI Key: DUOZLQMGBRXXAH-UHFFFAOYSA-N
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Description

4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE: is a complex organic compound characterized by the presence of a piperazine ring substituted with a 3,4-dichlorobenzyl group and a 5-methyl-2-furyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl chloride moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with potential therapeutic benefits .

Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery.

Medicine: The compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain pathogens and cancer cells is of significant interest .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 4-(3,4-Dichlorobenzyl)-1-piperazinylmethanone hydrochloride
  • 1-(3,4-Dichlorobenzyl)piperazine

Uniqueness: Compared to similar compounds, 4-(3,4-DICHLOROBENZYL)PIPERAZINOMETHANONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-(5-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2/c1-12-2-5-16(23-12)17(22)21-8-6-20(7-9-21)11-13-3-4-14(18)15(19)10-13/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOZLQMGBRXXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3,4-DICHLOROBENZYL)PIPERAZINO](5-METHYL-2-FURYL)METHANONE
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[4-(3,4-DICHLOROBENZYL)PIPERAZINO](5-METHYL-2-FURYL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(3,4-DICHLOROBENZYL)PIPERAZINO](5-METHYL-2-FURYL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(3,4-DICHLOROBENZYL)PIPERAZINO](5-METHYL-2-FURYL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(3,4-DICHLOROBENZYL)PIPERAZINO](5-METHYL-2-FURYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(3,4-DICHLOROBENZYL)PIPERAZINO](5-METHYL-2-FURYL)METHANONE

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